Benzene, [(1-azido-2-propynyl)sulfonyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 233.02 (M⁺, 15% abundance).
- Major fragments :
X-ray Crystallographic Studies
While direct crystallographic data for this compound remains unpublished, analogous benzenesulfonyl azides exhibit:
- Bond lengths :
- Dihedral angles :
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(3df,3pd)) reveal:
Molecular Orbitals
Thermodynamic Stability
- Decomposition pathway : Predominant N₂ elimination (ΔG‡ = 28.3 kcal/mol) to form a nitrene intermediate.
Properties
CAS No. |
868519-86-2 |
|---|---|
Molecular Formula |
C9H7N3O2S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-azidoprop-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C9H7N3O2S/c1-2-9(11-12-10)15(13,14)8-6-4-3-5-7-8/h1,3-7,9H |
InChI Key |
XPOBIWXBCZMYPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(N=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Diazotransfer Reaction with Propargyl Sulfonamides
This method employs fluorosulfuryl azide (FSO₂N₃) as a diazotransfer reagent to convert primary amines to azides. The workflow is:
- Propargyl Amine Synthesis : React propargyl bromide with ammonia under controlled conditions to yield HC≡C-CH₂-NH₂.
- Sulfonylation : Treat the propargyl amine with benzene sulfonyl chloride (Ph-SO₂Cl) in the presence of a base (e.g., triethylamine) to form Ph-SO₂-NH-CH₂-C≡CH.
- Diazotransfer : Exposure to FSO₂N₃ and CuSO₄ catalyzes the conversion of the amine to azide, yielding Ph-SO₂-N₃-CH₂-C≡CH.
Table 1: Reaction Conditions for Diazotransfer Method
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While traditionally used for triazole formation, CuAAC can be adapted to introduce azides to propargyl sulfonates:
- Propargyl Sulfonate Synthesis : React propargyl alcohol with sulfonyl chloride (e.g., Ph-SO₂Cl) to form Ph-SO₂-O-CH₂-C≡CH.
- Azide Incorporation : Treat the sulfonate with sodium azide (NaN₃) under Cu(I) catalysis to yield Ph-SO₂-N₃-CH₂-C≡CH.
Table 2: CuAAC-Based Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonate Formation | Ph-SO₂Cl + propargyl alcohol, K₂CO₃, DMF, 60°C | 75–85 | |
| Azide Addition | NaN₃ + CuSO₄, H₂O/tBuOH, RT, 24 h | 60–70 |
Direct Nucleophilic Substitution of Sulfonyl Chlorides
This approach bypasses intermediates by reacting propargyl azides directly with sulfonyl chlorides:
- Propargyl Azide Synthesis : Prepare HC≡C-N₃ via SN2 displacement (e.g., propargyl bromide + NaN₃).
- Sulfonylation : React HC≡C-N₃ with Ph-SO₂Cl in a polar aprotic solvent (e.g., DMSO) with a base.
Table 3: Nucleophilic Substitution Protocol
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Propargyl Azide | Propargyl bromide + NaN₃, H₂O, 80°C, 20 h | 90–95 | |
| Sulfonylation | Ph-SO₂Cl + Et₃N, DMSO, 50°C, 6 h | 80–85 |
Mechanistic Insights and Reaction Optimization
Diazotransfer Kinetics
The diazotransfer reaction proceeds via a two-step mechanism:
- Amine Activation : FSO₂N₃ deprotonates the sulfonamide to generate a nitrene intermediate.
- Azide Transfer : Cu(I) facilitates the transfer of the azide group from FSO₂N₃ to the nitrene, forming the azide product.
Key Factors :
- Catalyst : CuSO₄ enhances reaction efficiency by stabilizing intermediates.
- Solvent : H₂O/CH₃CN mixtures improve solubility of reagents.
Stability Considerations
Azide-containing intermediates require careful handling:
- Thermal Sensitivity : Avoid heating above 100°C to prevent decomposition.
- Explosive Risk : Isolated azides should be stored under inert gas.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Diazotransfer | High yield, rapid reaction | Requires FSO₂N₃ (expensive) |
| CuAAC | Mild conditions, scalable | Lower yields for azides |
| Nucleophilic Substitution | Direct route, no intermediates | Harsh solvent conditions |
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-azido-2-propynyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the azido or sulfonyl groups influence the reactivity and orientation of the substitution.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include sulfuric acid and sulfur trioxide for sulfonation reactions.
Cycloaddition: Reagents such as alkynes and catalysts like copper(I) salts are used for the cycloaddition reactions.
Major Products
Electrophilic Substitution: Products include various substituted benzenes depending on the reagents used.
Cycloaddition: Major products are triazoles, which have applications in pharmaceuticals and materials science.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One notable application of benzene, [(1-azido-2-propynyl)sulfonyl]- is its potential as an anti-inflammatory agent. Research has demonstrated that compounds containing phenylsulfonyl groups can exhibit significant biological activity, including the inhibition of inflammatory markers such as interleukin-6 (IL-6). A study indicated that derivatives of this compound could be synthesized to yield new anti-inflammatory agents with enhanced efficacy and reduced side effects .
Synthesis of Sulfonamide Derivatives
The compound is also utilized in the synthesis of sulfonamide derivatives, which are known for their broad-spectrum antibacterial properties. The reaction of benzene sulfonyl azides with various amines can lead to the formation of sulfonamides that have shown promise in treating bacterial infections. This method is particularly advantageous due to its simplicity and the mild reaction conditions required .
Organic Synthesis
Tandem Reactions
Benzene, [(1-azido-2-propynyl)sulfonyl]- serves as a versatile reactant in tandem reactions. For instance, a one-pot reaction involving this compound can lead to the formation of proline-derived benzenesulfonamides without the need for transition metals, making it a green chemistry approach . This reaction showcases the compound's utility in synthesizing complex organic molecules efficiently.
Cycloaddition Reactions
The compound's azide functionality allows it to participate in cycloaddition reactions, particularly with alkynes. This reaction forms 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry due to their diverse biological activities. Recent studies have focused on optimizing these reactions to produce triazole-containing compounds that could serve as potential drug candidates .
Polymer Science
Cross-Linking Applications
In polymer science, benzene, [(1-azido-2-propynyl)sulfonyl]- has been explored as a cross-linking agent for polymers. The azide group can react with alkyne-functionalized polymers via 1,3-dipolar cycloaddition, leading to enhanced mechanical properties and stability of polymer networks. This application is particularly relevant in developing materials for aerospace and automotive industries where improved performance under stress is critical .
Case Study 1: Synthesis of Triazole Hybrids
A recent study synthesized sulfonamide-triazole-glycoside hybrids using benzene sulfonyl azides. The synthesized compounds were evaluated for anticancer efficacy, demonstrating significant cytotoxic effects against various cancer cell lines. This highlights the potential of benzene derivatives in developing novel therapeutic agents .
Case Study 2: Polymer Cross-Linking
Research into polymer networks utilizing benzene, [(1-azido-2-propynyl)sulfonyl]- showed that these azide-functionalized polymers exhibited superior thermal stability and mechanical properties compared to traditional cross-linking methods. The enhanced performance was attributed to the unique cross-linking mechanism facilitated by the azide group .
Mechanism of Action
The mechanism of action of Benzene, [(1-azido-2-propynyl)sulfonyl]- involves the reactivity of the azido and sulfonyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The sulfonyl group can undergo electrophilic substitution, influencing the reactivity of the benzene ring . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the azido group .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares “Benzene, [(1-azido-2-propynyl)sulfonyl]-” with structurally related sulfonyl-substituted benzene derivatives:
Key Observations:
- Reactivity : The azide and alkyne groups in the target compound enable unique bifunctional reactivity, unlike simpler sulfones like diphenyl sulfone or chlorinated derivatives like Tetradifon.
- Pharmaceutical Potential: Azide-containing sulfonamides (e.g., 406235-11-8) are linked to enzyme inhibition (e.g., acetylcholinesterase and carbonic anhydrases) , suggesting unexplored bioactivity in the target compound.
- Synthetic Utility : The ethynyl group in Benzene, [(2-phenylethynyl)sulfonyl]- facilitates cross-coupling reactions , a property likely shared with the target compound’s propynyl group.
Molecular Weight and Stability:
- The target compound’s molecular weight (~241.24 g/mol) is comparable to other sulfonyl benzenes but distinct due to its azide and alkyne substituents.
- Hazards: Azide Group: Poses explosion risks under certain conditions, a hazard absent in non-azide analogs like diphenyl sulfone . Sulfonyl Group: Corrosive properties are common across sulfonyl chlorides and sulfones (e.g., Benzene Sulfonyl Chloride requires strict handling protocols) .
Regulatory Status:
- Tetradifon was withdrawn due to oncogenicity , highlighting the importance of substituent effects on toxicity. The target compound’s azide group necessitates rigorous safety evaluations.
Enzyme Inhibition:
Benzene sulfonamides with amino acid ester substituents (e.g., compounds 15–26 in ) exhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
